molecular formula C23H24F3N3S B460685 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 664994-25-6

6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B460685
CAS No.: 664994-25-6
M. Wt: 431.5g/mol
InChI Key: QSTXVEFOWKZXOU-UHFFFAOYSA-N
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Description

6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it may be converted to more oxidized forms.

    Reduction: Reduction reactions can lead to the formation of more reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be studied for its potential biological activities. Tetrahydroquinoline derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may investigate its efficacy and safety in preclinical studies to develop new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-Substituted Quinoline Derivatives: Compounds with phenyl groups attached to the quinoline core.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups that impart unique chemical properties.

Uniqueness

The uniqueness of 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its combination of functional groups and structural features

Properties

IUPAC Name

6-phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3S/c24-23(25,26)21-18-14-17(16-6-2-1-3-7-16)8-9-20(18)28-22(19(21)15-27)30-13-12-29-10-4-5-11-29/h1-3,6-7,17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTXVEFOWKZXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=NC3=C(CC(CC3)C4=CC=CC=C4)C(=C2C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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